4-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride
Overview
Description
Scientific Research Applications
Synthesis and Spectral Analysis
- Compounds with 1,3,4-oxadiazole and piperidine structures have been synthesized for various research purposes. One study involved the synthesis of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide, focusing on their structural elucidation using spectral data (Khalid et al., 2016).
Antimicrobial Activities
- Research has shown that some 1,3,4-oxadiazole derivatives exhibit antimicrobial activities. This includes the design and synthesis of azole derivatives with piperidine, which demonstrated activity against various microorganisms (Başoğlu et al., 2013).
Structural and Computational Analysis
- Studies involving crystal structure analysis and density functional theory (DFT) calculations have been conducted on 1,3,4-oxadiazole-piperidine derivatives. These studies provide insights into the molecular structure and reactivity of these compounds (Kumara et al., 2017).
Pharmacological Evaluation
- The pharmacological properties of 1,3,4-oxadiazole and piperidine derivatives have been evaluated in various studies. For instance, a series of 3-methyl-1,4-disubstituted-piperidine analgesics were synthesized and evaluated for their analgesic potency, demonstrating significant activity (Lalinde et al., 1990).
Antioxidant Activity
- Some 1,3,4-oxadiazole-piperidine derivatives have been screened for antioxidant activity, revealing that these compounds can act as radical scavengers (Mallesha et al., 2014).
Synthesis of Related Compounds
- Research includes the synthesis of various related compounds, such as those containing triazole and oxadiazole derivatives, which have been investigated for their antimicrobial and antifungal properties (Sangshetti & Shinde, 2011).
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrrolidine derivatives, have been reported to interact with a variety of biological targets .
Mode of Action
It’s worth noting that compounds with similar structures have shown diverse biological activities, suggesting that they may interact with their targets in a variety of ways .
Biochemical Pathways
Compounds with similar structures have been reported to influence a variety of biochemical pathways .
Pharmacokinetics
It’s worth noting that compounds with similar structures have been reported to have diverse adme properties .
Result of Action
Compounds with similar structures have been reported to have diverse biological effects .
Action Environment
It’s worth noting that the action of similar compounds can be influenced by a variety of environmental factors .
properties
IUPAC Name |
3-(2-methoxyphenyl)-5-piperidin-4-yl-1,2,4-oxadiazole;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2.ClH/c1-18-12-5-3-2-4-11(12)13-16-14(19-17-13)10-6-8-15-9-7-10;/h2-5,10,15H,6-9H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAZYAMPAWUKOBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NOC(=N2)C3CCNCC3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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